molecular formula C31H34O6S B12718908 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one CAS No. 197915-43-8

5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one

Cat. No.: B12718908
CAS No.: 197915-43-8
M. Wt: 534.7 g/mol
InChI Key: GFYQQUBSXWTEOD-UHFFFAOYSA-N
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Description

The compound 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one is a complex heterocyclic molecule featuring a dihydropyran-4-one core. Key structural elements include:

  • A 2,3-dihydro-4H-pyran-4-one scaffold, a six-membered oxygen-containing ring with two double bonds and a ketone group at position 4 .
  • Substituents at position 2: Dual 4-hydroxyphenyl groups linked via an ethyl chain, enhancing aromaticity and hydrophilicity .

Properties

CAS No.

197915-43-8

Molecular Formula

C31H34O6S

Molecular Weight

534.7 g/mol

IUPAC Name

5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one

InChI

InChI=1S/C31H34O6S/c1-19-15-27(25(30(2,3)4)16-21(19)18-32)38-28-26(35)17-31(37-29(28)36,22-7-11-24(34)12-8-22)14-13-20-5-9-23(33)10-6-20/h5-12,15-16,32-35H,13-14,17-18H2,1-4H3

InChI Key

GFYQQUBSXWTEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Hydroxyl and Sulfanyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, while the sulfanyl group can be added via a thiolation reaction using a thiol reagent.

    Functionalization of the Phenyl Rings: The phenyl rings can be functionalized through electrophilic aromatic substitution reactions to introduce the tert-butyl, hydroxymethyl, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Hydroxyl Groups

Functional GroupPotential Reactions
Phenolic hydroxyls Nucleophilic substitution (e.g., alkylation, acylation)
Aliphatic hydroxyl (4-hydroxy)Oxidation to carbonyl, esterification

Mechanism : The phenolic hydroxyls may undergo O-alkylation under basic conditions (e.g., Williamson ether synthesis), while the aliphatic hydroxyl at position 4 could oxidize to a ketone via oxidizing agents like PCC .

Sulfanyl Group

Functional GroupReaction Type
Sulfanyl (-S-) Oxidation to sulfoxide/sulfone, nucleophilic substitution

Mechanism : The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under conditions involving hydrogen peroxide or other oxidizing agents. Substitution reactions could occur if the sulfur is activated (e.g., via electrophilic partners) .

Pyran-2-one Ring

Functional GroupReaction Pathways
Lactone ring Hydrolysis (acidic/basic), ring-opening
α,β-Unsaturated ketone Michael addition, cycloaddition

Mechanism : The lactone ring may hydrolyze to form a dicarboxylic acid under acidic or basic conditions. The conjugated carbonyl system could participate in Michael addition with nucleophiles like amines or enolates .

Comparative Reactivity of Substituents

SubstituentReactivity TrendKey Influence
Hydroxymethyl ModerateAliphatic hydroxyl (less acidic than phenolic)
Phenolic -OH HighStrongly acidic due to aromatic stabilization
Sulfanyl ModerateSusceptible to oxidation but less reactive than thiols

Potential Stability Considerations

The compound’s stability depends on:

  • Hydroxyl group acidity : Phenolic hydroxyls may undergo self-condensation under acidic conditions.

  • Sulfur oxidation : Prolonged exposure to oxidizing agents could degrade the sulfanyl group.

  • Lactone hydrolysis : Moisture or aqueous conditions may lead to ring-opening .

Hypothetical Reaction Conditions

Reaction TypeConditionsExpected Products
Oxidation H₂O₂, catalytic acidSulfoxide/sulfone derivatives
Alkylation Alkyl halide, base (e.g., NaOH)Ethers at phenolic positions
Hydrolysis HCl/H₂ODicarboxylic acid (from lactone)

While specific reaction data for this compound is limited in publicly available sources, its reactivity can be deduced from analogous systems . Experimental verification of these pathways is recommended to confirm outcomes.

Scientific Research Applications

The compound 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4H-pyran-4-one has garnered interest in various scientific domains due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and organic synthesis, while providing comprehensive data and insights from verified sources.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing therapeutic agents aimed at treating inflammatory diseases such as arthritis and inflammatory bowel disease. The sulfanyl group may enhance its interaction with biological targets involved in inflammatory pathways .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes. This suggests potential applications in developing new antibiotics or preservatives in food and cosmetic industries .

Synthetic Intermediates

Due to its unique structural features, the compound serves as a valuable synthetic intermediate in organic chemistry. It can be utilized to synthesize other complex molecules through various reaction pathways, including nucleophilic substitutions and cyclization reactions. This versatility makes it an attractive target for chemists seeking to create novel compounds with specific properties .

Multicomponent Reactions

The compound can participate in multicomponent reactions, which are efficient methods for constructing diverse molecular architectures in a single step. Such reactions are advantageous in drug discovery processes where rapid synthesis of compound libraries is essential. The ability to form multiple bonds simultaneously reduces the number of steps required in traditional synthetic routes .

Case Study 1: Antioxidant Evaluation

A study conducted by Ryzhkova et al. (2023) evaluated the antioxidant capabilities of compounds structurally related to this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the secretion of TNF-alpha and IL-6 cytokines significantly. This study highlights its potential as an anti-inflammatory agent and provides insights into its mechanism of action at the cellular level .

Mechanism of Action

The mechanism of action of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and functional analogs can be categorized as follows:

Structural Analogs with Pyranone Cores

Compound Name / ID Key Substituents Molecular Formula Biological/Physical Notes Evidence Source
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one Methoxyphenyl at C2; hydroxyls at C5/C7 C16H12O5 Antioxidant properties; lower molecular weight (284.26 g/mol)
6-[2-(4-Amino-phenyl)-ethyl]-3-(2-tert-butyl-5-methyl-phenylsulfanyl)-4-hydroxy-6-phenyl-5,6-dihydro-pyran-2-one Amino-phenyl-ethyl chain; tert-butyl-methylphenylsulfanyl C28H30N2O3S Enhanced solubility due to amino group; potential antibacterial activity
PHY0179335 (5-tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-isopropyl-4-oxo-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-2-methylphenyl methanesulfonate) Methanesulfonate ester; isopropyl group C28H36O7S2 Increased stability due to sulfonate group; molecular weight 548.71 g/mol

Functional Analogs with Sulfanyl Linkages

  • 2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile: Features a methylsulfanyl group and nitrile substituents. The absence of a pyranone core reduces hydrogen-bonding capacity but enhances electrophilicity .
  • Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate derivatives: Sulfonamido-containing pyran and pyridine derivatives exhibit antibacterial activity, suggesting sulfanyl groups may enhance bioactivity .

Thermodynamic and Electronic Comparisons

  • Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: DFT studies reveal strong electron-withdrawing effects from the nitro group, lowering HOMO-LUMO gaps (4.5 eV) compared to hydroxyphenyl analogs .
  • 5-Hydroxy-2-(4-hydroxyphenyl)-7-glycosylated-4H-chromen-4-one: Glycosylation increases water solubility but reduces membrane permeability compared to non-glycosylated pyranones .

Key Research Findings and Trends

Sulfanyl linkages improve binding to sulfur-rich enzyme active sites (e.g., glutathione reductase) .

Solubility and Stability :

  • Methanesulfonate esters (e.g., PHY0179335) exhibit higher stability but lower aqueous solubility than hydroxylated analogs .

Biological Activity

The compound 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4H-pyran-4-one , often referred to as compound X , is a complex organic molecule notable for its diverse biological activities. This article aims to explore the biological activity of compound X, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C31H35NO4S
  • Molecular Weight : 517.68 g/mol
  • CAS Number : 197915-37-0
  • InChI Key : InChI=1/C31H35NO4S/c1-20-16-27(25(30(2,3)4)17-22(20)19-33)37-28-26(34)18-31(36-29(28)35,23-8-6-5-7-9-23)15-14-21-10-12-24(32)13-11-21/h5-13,16-17,33,35H,14-15,18-19,32H2,1-4H3

Biological Activity Overview

Compound X has been investigated for several biological activities, including:

  • Antioxidant Properties : Research indicates that compound X exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems, which may contribute to its protective effects against cellular damage.
  • Anticancer Activity : Preliminary studies suggest that compound X possesses anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanisms proposed include the induction of apoptosis and cell cycle arrest in cancerous cells.
  • Anti-inflammatory Effects : Compound X has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in experimental models.

The biological activity of compound X is believed to involve its interaction with specific molecular targets:

  • Receptor Binding : Compound X may bind to various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell growth.
  • Enzyme Inhibition : Studies indicate that compound X can inhibit enzymes associated with oxidative stress and inflammation, thereby exerting its protective effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress ,
AnticancerInhibits cancer cell proliferation; induces apoptosis ,
Anti-inflammatoryModulates cytokine production; reduces inflammation ,

Case Study 1: Anticancer Properties

In a study published in Cancer Research, compound X was tested against various cancer cell lines including breast and colon cancer. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that compound X induced apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant capacity of compound X using DPPH and ABTS assays. The results indicated that compound X exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative stress-related diseases .

Q & A

Q. How does pH affect the compound’s hydrolytic stability in aqueous buffers?

  • Methodology: Conduct forced degradation studies at pH 2.0, 7.4, and 9.0 (37°C, 24–72 hours). Quantify degradation via UV-Vis spectroscopy and LC-MS. Compare with ’s stability protocols for hydroxyphenyl-containing flavonoids .

Interdisciplinary Applications

Q. Can computational chemistry predict its pharmacokinetic properties (e.g., bioavailability)?

  • Methodology: Use ADMET prediction tools (e.g., SwissADME) to estimate logP, blood-brain barrier permeability, and CYP450 interactions. Validate with in vitro Caco-2 cell permeability assays, referencing ’s integration of computational and experimental data .

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